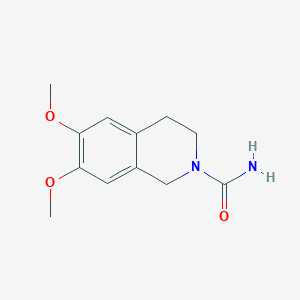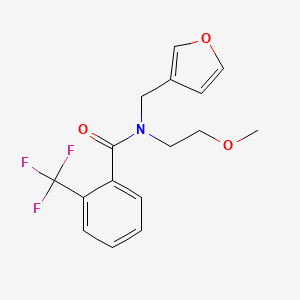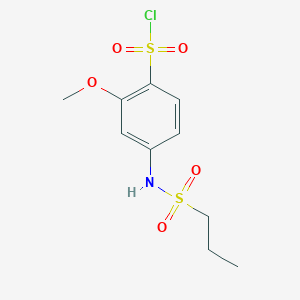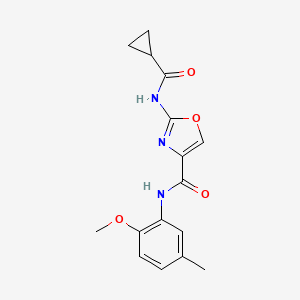
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide, also known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMI belongs to the class of oxazole carboxamides and is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, which are essential for their activation. CK2 is involved in the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation. Inhibition of CK2 by 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide leads to the activation of pro-apoptotic pathways and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. It also has neuroprotective effects and has been shown to reduce the accumulation of amyloid beta peptides in the brain. Additionally, 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a potent and selective inhibitor of CK2, which makes it an attractive target for therapeutic development. However, its low solubility in water and poor bioavailability limit its use in vivo. Additionally, its off-target effects and potential toxicity need to be further investigated.
Zukünftige Richtungen
Future research on 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide should focus on improving its solubility and bioavailability to enhance its therapeutic potential. Additionally, its off-target effects and potential toxicity need to be further investigated to ensure its safety for clinical use. Further studies should also investigate the role of CK2 inhibition in other diseases, such as diabetes and cardiovascular disease. The development of more potent and selective CK2 inhibitors, including 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide, may provide new avenues for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide involves the reaction of 2-methoxy-5-methylphenylacetic acid with cyclopropanecarbonyl chloride to form 2-(cyclopropanecarbonyl)-2-methoxy-5-methylbenzoic acid. This intermediate is then reacted with thionyl chloride and oxazole-4-carboxamide to form 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. CK2 is overexpressed in many cancers, and its inhibition has been shown to induce cell death and reduce tumor growth. 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. Additionally, 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9-3-6-13(22-2)11(7-9)17-15(21)12-8-23-16(18-12)19-14(20)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFIRYZLCEOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)
![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)
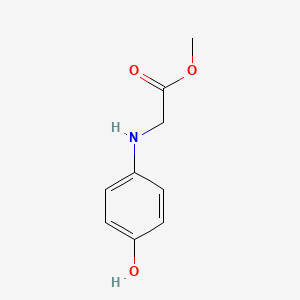
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)
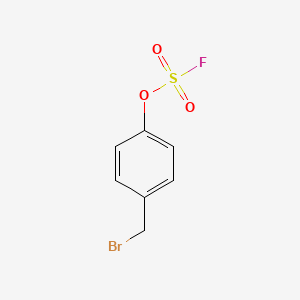
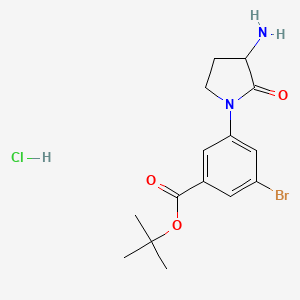
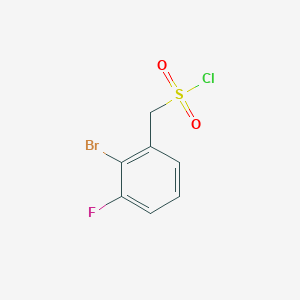
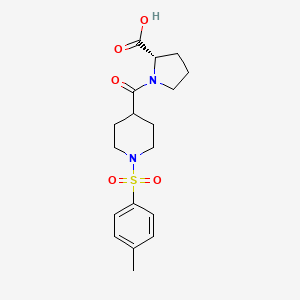
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
